molecular formula C9H8N2O B094157 N-(prop-2-yn-1-yl)nicotinamide CAS No. 18327-30-5

N-(prop-2-yn-1-yl)nicotinamide

Cat. No. B094157
CAS RN: 18327-30-5
M. Wt: 160.17 g/mol
InChI Key: PHVXVTKMQOMWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-yn-1-yl)nicotinamide is a derivative of nicotinamide, which is a form of niacin, also known as vitamin B3. Nicotinamide itself is a natural product found in various plants and animals and is essential for the synthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in numerous metabolic processes, including the synthesis of ATP from fats and carbohydrates .

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex and diverse. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to N-(prop-2-yn-1-yl)nicotinamide, were synthesized from nicotinic acid to discover novel herbicides . Another example is the synthesis of 15N-1 nicotinamide, which was achieved through a one-step, high-yield reaction of 15N ammonia with a pyridinium chloride derivative, demonstrating a general method for synthesizing labeled pyridine heterocycles . These methods highlight the potential pathways that could be adapted for the synthesis of N-(prop-2-yn-1-yl)nicotinamide.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial in determining their biological activity. For example, the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides was found to be dependent on their structure, with certain substitutions leading to enhanced activity against specific weeds . This suggests that the molecular structure of N-(prop-2-yn-1-yl)nicotinamide would also be significant in its biological interactions and potential applications.

Chemical Reactions Analysis

Nicotinamide and its derivatives are involved in various chemical reactions, particularly as part of the NAD molecule. Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes, indicating its role in cellular responses to DNA damage . This property could be shared or modified in its derivative, N-(prop-2-yn-1-yl)nicotinamide, depending on the specific chemical reactions it undergoes.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. Nicotinamide itself is known for its antihyperlipidemic properties and its ability to improve blood microcirculation . These properties are a result of its interaction with metabolic pathways and cellular mechanisms. The specific physical and chemical properties of N-(prop-2-yn-1-yl)nicotinamide would need to be studied to understand its solubility, stability, and reactivity, which are important for its potential applications in various fields.

Relevant Case Studies

While there are no direct case studies on N-(prop-2-yn-1-yl)nicotinamide provided in the data, the research on nicotinamide derivatives, such as the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides , and the pharmacological analysis of nicotinamide , provide indirect insights. These studies demonstrate the potential for nicotinamide derivatives to be used in agricultural and medical applications, suggesting that further research into N-(prop-2-yn-1-yl)nicotinamide could uncover new uses and benefits.

Scientific Research Applications

Herbicidal Applications

N-(prop-2-yn-1-yl)nicotinamide derivatives have shown promising applications in agriculture, particularly as herbicides. Research indicates that certain derivatives exhibit excellent herbicidal activity against specific weeds. For example, a study found that some N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated significant herbicidal effectiveness against Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed) at certain concentrations. These compounds potentially offer an alternative to commercial herbicides, highlighting their importance in the development of novel herbicides against monocotyledonous weeds (Chen et al., 2021).

Dermatological and Cosmetic Applications

Nicotinamide has been widely used in dermatology for various skin conditions. Its applications range from nonmelanoma cancer prophylaxis and blistering disorders to cosmetic uses like acne treatment and skin rejuvenation. The compound's versatility in dermatological applications stems from its role in cellular energy metabolism and its potential to influence various cellular pathways related to skin health and appearance (Forbat et al., 2017).

Pharmacological Applications

Nicotinamide has been a subject of interest due to its extensive pharmacological properties. For over 50 years, it has been recognized for its antihyperlipidemic properties and its ability to improve blood microcirculation. Recent systematic analyses have shed light on the molecular mechanisms underlying its vasoprotective actions, including anti-inflammatory effects. These properties make nicotinamide a promising candidate for treating atherosclerosis and related conditions, such as steatohepatosis and obesity. The potential for combined use with statins to reduce dosages further accentuates its significance in the pharmacological domain (Gromova & Torshin, 2023).

Radiological and Imaging Applications

The derivative Nicotinamide-1-15N has shown potential in radiological applications, particularly in NMR hyperpolarization. This process significantly enhances detection sensitivity, making Nicotinamide-1-15N a potential candidate for probing metabolic processes in vivo and for use as hyperpolarized contrast agents in molecular imaging studies. This opens new avenues in diagnosing and understanding various diseases at the molecular level (Shchepin et al., 2016).

Cellular Biology and Disease Treatment

Nicotinamide's role extends to cellular biology, influencing cell survival, differentiation, and pluripotency. Its impact on kinase inhibition, particularly on ROCK and casein kinase 1, demonstrates its potential in stem cell applications and disease treatments. The dual nature of promoting cell survival and differentiation makes nicotinamide a crucial element in developing therapeutic strategies across various diseases, including neurodegenerative conditions and cancer (Ya Meng et al., 2018).

Safety And Hazards

N-(prop-2-yn-1-yl)nicotinamide may have similar safety and hazards to related compounds. For example, N-Methylpropargylamine, a related compound, is known to cause severe skin burns and eye damage, and is a highly flammable liquid and vapor .

Future Directions

The future directions of N-(prop-2-yn-1-yl)nicotinamide research could involve further exploration of its potential applications in various fields. For instance, proteomic approaches to study cysteine oxidation have been suggested as a future direction, which could be relevant given the compound’s involvement in oxidative reactions .

properties

IUPAC Name

N-prop-2-ynylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h1,3-4,6-7H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVXVTKMQOMWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-yn-1-yl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(prop-2-yn-1-yl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-(prop-2-yn-1-yl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-(prop-2-yn-1-yl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-(prop-2-yn-1-yl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-(prop-2-yn-1-yl)nicotinamide

Citations

For This Compound
7
Citations
Y Tian, Z Liu, J Liu, B Huang, D Kang, H Zhang… - European journal of …, 2018 - Elsevier
Inspired by our previous efforts on the modifications of diarylpyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTI) and reported crystallography study, novel …
Number of citations: 75 www.sciencedirect.com
Z Liu, W Chen, P Zhan, E De Clercq… - European journal of …, 2014 - Elsevier
Through a structure-based molecular hybridization approach, a novel series of diarylnicotinamide derivatives (DANAs) targeting the entrance channel of HIV-1 NNRTIs binding pocket (…
Number of citations: 39 www.sciencedirect.com
L Abenante, GT Quadros, G Perin… - European Journal of …, 2022 - Wiley Online Library
Benzeneseleninic acid was used under visible light irradiation (white LEDs) to promote the oxidative cyclization of N‐propargyl amides to the respective 2‐substituted oxazole‐5‐…
L Pawar - 2013 - search.proquest.com
Nature continuously provides fascinating and complicated structures which offer synthetic chemists amazing opportunities for the design of new methods for the natural product synthesis…
Number of citations: 3 search.proquest.com
YA Amador-Sánchez, A Aguilar-Granda… - The Journal of …, 2019 - ACS Publications
A multicomponent diversity-oriented synthesis of new highly emissive tetracyclic isoquinolines that target specific organelles is described. The title compounds were prepared via a three…
Number of citations: 12 pubs.acs.org
LA Polindara-García, A Vazquez - Organic & biomolecular chemistry, 2014 - pubs.rsc.org
A practical one-pot synthesis of nicotine analogs from Ugi 4-CR/propargyl adducts is reported. This methodology allows the rapid construction of the pyrrolidine moiety present in …
Number of citations: 24 pubs.rsc.org
KH Lee, CH Chen, P Zhan, X Liu
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.